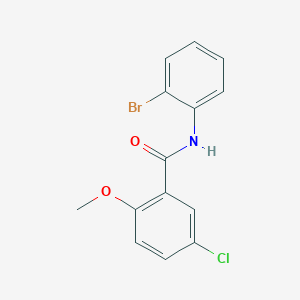

N-(2-bromophenyl)-5-chloro-2-methoxybenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “N-(2-bromophenyl)-5-chloro-2-methoxybenzamide” often involves reactions like the Suzuki cross-coupling . This process involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The reaction is known to tolerate a wide range of electron-donating and withdrawing functional groups .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroanalytical methods such as NMR and IR . For instance, the molecular structures of synthesized derivatives of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” were confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis

The chemical reactions involving compounds like “N-(2-bromophenyl)-5-chloro-2-methoxybenzamide” can be complex. For instance, the reaction of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in a Suzuki cross-coupling reaction resulted in a variety of imine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular weight of “Acetamide, N-(2-bromophenyl)-” is 214.059 .Aplicaciones Científicas De Investigación

Molecular Structure and Intermolecular Interactions

Studies focusing on similar benzamide derivatives, such as N-3-hydroxyphenyl-4-methoxybenzamide, have explored the impact of intermolecular interactions on molecular geometry. These studies, through crystallographic data and density functional theory (DFT) calculations, reveal the influence of crystal packing and dimerization on the molecular structure, particularly affecting dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014). Such insights are critical for understanding the chemical behavior and reactivity of N-(2-bromophenyl)-5-chloro-2-methoxybenzamide in various environments.

Halogen Bonding in Crystal Structures

Research on methoxyphenylbenzamide isomers, including studies on halogen bonding and its role in molecular interactions, provides essential clues to the structural configuration and potential reactivity of similar compounds. For example, the study of two benzamide isomers revealed the significance of N-H-O and C-H-O hydrogen bonds, alongside Br-Br halogen bonds, in determining the molecular structure and interactions with protein residues, which could imply potential pharmacophore applications for related compounds (Moreno-Fuquen et al., 2022).

Pharmacological Applications

The examination of N-phenylbenzamide derivatives for antiviral activities, particularly as inhibitors of Enterovirus 71, showcases the potential of bromophenyl and methoxybenzamide compounds in developing new therapeutic agents. The identification of lead compounds with low cytotoxicity and significant antiviral activity underlines the importance of structural modifications in enhancing pharmacological profiles (Ji et al., 2013).

Antidiabetic and Hypoglycemic Activities

The antidiabetic effects of certain benzamide derivatives, as demonstrated through PPARα/γ dual activation, indicate the utility of these compounds in treating metabolic disorders. The specific compound, SN158, showcased significant improvements in glucose and lipid profiles in animal models, suggesting a promising avenue for the development of antidiabetic medications (Jung et al., 2017).

Environmental and Material Science Applications

Research on the degradation products of benzophenone-3 in chlorinated seawater pools, although not directly related to N-(2-bromophenyl)-5-chloro-2-methoxybenzamide, highlights the relevance of studying the environmental fate and transformation products of organic compounds. Such studies are crucial for understanding the environmental impact and stability of chemical compounds, including potential benzamide derivatives (Manasfi et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO2/c1-19-13-7-6-9(16)8-10(13)14(18)17-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPPIYWBHOTCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357994 | |

| Record name | N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | |

CAS RN |

349538-99-4 | |

| Record name | N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

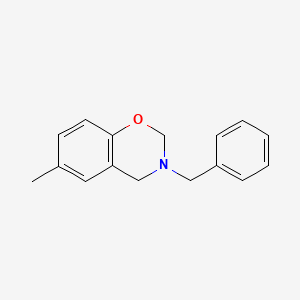

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene](/img/structure/B1619357.png)